Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate is a chemical compound with the molecular formula C15H19NO3S and a molecular weight of 293.38.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate typically involves the reaction of 2-methylbenzoyl chloride with pyrrolidine-3-thiol, followed by esterification with methyl chloroacetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thioether group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The benzoyl moiety may also play a role in binding to specific receptors or active sites, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)propanoate: Similar structure with a propanoate ester group instead of an acetate.
Ethyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate: Similar structure with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[1-(2-methylbenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-5-3-4-6-13(11)15(18)16-8-7-12(9-16)20-10-14(17)19-2/h3-6,12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWZESVJGUQATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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